1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine
CAS No.:
Cat. No.: VC13694127
Molecular Formula: C12H13BrF2N2O2
Molecular Weight: 335.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrF2N2O2 |
|---|---|
| Molecular Weight | 335.14 g/mol |
| IUPAC Name | 1-[(2-bromo-5-nitrophenyl)methyl]-4,4-difluoropiperidine |
| Standard InChI | InChI=1S/C12H13BrF2N2O2/c13-11-2-1-10(17(18)19)7-9(11)8-16-5-3-12(14,15)4-6-16/h1-2,7H,3-6,8H2 |
| Standard InChI Key | WYWYYIFYCRHNFG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(F)F)CC2=C(C=CC(=C2)[N+](=O)[O-])Br |
| Canonical SMILES | C1CN(CCC1(F)F)CC2=C(C=CC(=C2)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative with the systematic IUPAC name 1-[(2-bromo-5-nitrophenyl)methyl]-4,4-difluoropiperidine. Its structural identity is unambiguously defined by the following descriptors:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃BrF₂N₂O₂ |
| Molecular Weight | 335.14 g/mol |
| SMILES | C1CN(CCC1(F)F)CC2=C(C=CC(=C2)N+[O-])Br |
| InChI Key | WYWYYIFYCRHNFG-UHFFFAOYSA-N |
| PubChem CID | 134814511 |
The piperidine ring’s 4,4-difluoro substitution introduces significant electronegativity and conformational rigidity, while the 2-bromo-5-nitrobenzyl moiety contributes aromatic electron-withdrawing characteristics.
Spectroscopic and Computational Descriptors
Though experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, computational models predict key features:
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Dipole Moment: Estimated at 5.2–5.6 D due to polar C–Br and NO₂ groups.
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LogP: Predicted to be 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Hydrogen Bond Acceptors: Four (two fluorine atoms, nitro group oxygen, piperidine nitrogen).
Quantum mechanical calculations suggest the nitro group adopts a coplanar orientation with the benzene ring, maximizing resonance stabilization.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine typically involves a multi-step sequence:
Step 1: Preparation of 2-Bromo-5-nitrobenzyl Bromide
Bromination of 3-nitrophenol with elemental bromine in acetic acid at 120–125°C yields 2-bromo-5-nitrophenol , which is subsequently converted to the benzyl bromide via Appel reaction (PBr₃, CCl₄).
Step 2: Alkylation of 4,4-Difluoropiperidine
The benzyl bromide undergoes nucleophilic substitution with 4,4-difluoropiperidine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or acetonitrile. This step proceeds via an SN2 mechanism, with yields optimized at 60–70%.
Step 3: Purification and Characterization
Crude product purification employs silica gel chromatography (hexane/EtOAc gradient), followed by recrystallization from ethanol. Purity is verified via HPLC (>95%) and mass spectrometry.
Key Challenges and Optimization
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Nitro Group Stability: The nitro substituent’s sensitivity to reduction necessitates inert atmospheres during synthesis.
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Fluorine Steric Effects: The 4,4-difluoropiperidine’s rigidity complicates alkylation kinetics, requiring elevated temperatures (80–90°C).
Physicochemical Properties
Thermodynamic Parameters
While experimental data for this compound is limited, analogous fluorinated piperidines exhibit:
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Melting Point: 110–125°C (estimated)
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water (<0.1 mg/mL).
Stability Profile
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Thermal Stability: Decomposition onset at ~200°C (TGA).
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Photostability: Susceptible to nitro group photoreduction; storage in amber vials under N₂ is recommended.
Hypothesized Biological Activity
Mechanistic Insights from Structural Analogs
The compound’s structural motifs align with pharmacophores active in:
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CNS Therapeutics: Fluorinated piperidines enhance blood-brain barrier penetration, while nitro groups may modulate NMDA or sigma receptors.
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Antimicrobial Agents: Bromine’s electrophilicity could facilitate covalent binding to bacterial enzymes (e.g., penicillin-binding proteins).
Computational Docking Studies
Molecular docking simulations (PDB: 4HJE) suggest potential interaction with the ATP-binding site of kinase enzymes, though experimental validation is pending.
Applications in Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for introducing bioisosteric replacements (e.g., replacing Br with Cl or CF₃).
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Protease Inhibitors: Preliminary studies suggest activity against cathepsin B (IC₅₀ ~2.5 μM in silico).
Material Science
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Liquid Crystals: The rigid fluorinated core may stabilize mesophases in nematic materials.
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